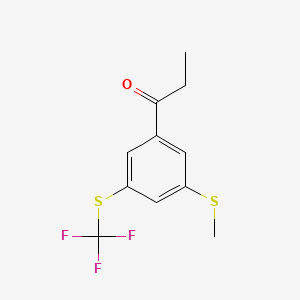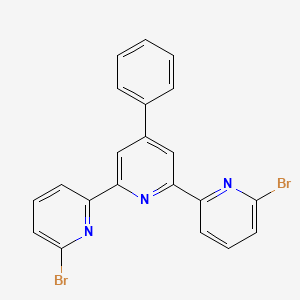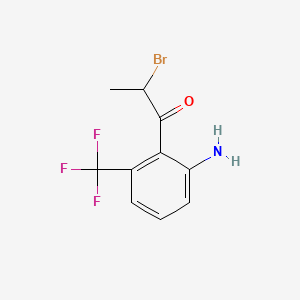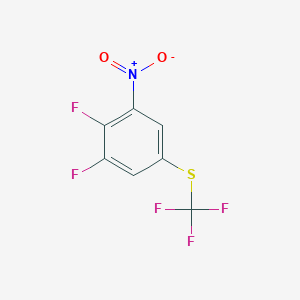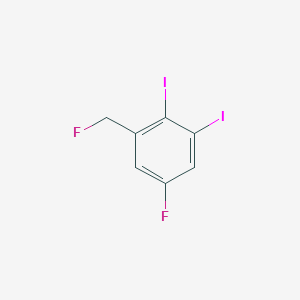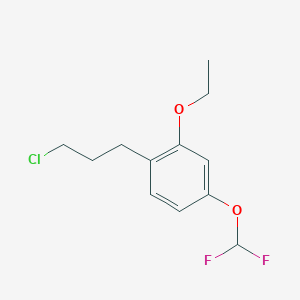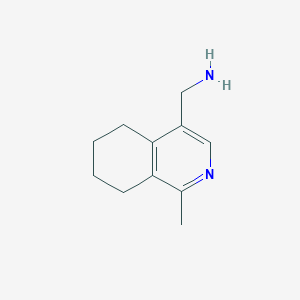
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes an aminomethyl group attached to a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1,2,3,4-tetrahydroisoquinoline and formaldehyde.
Reaction Conditions: The aminomethylation reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Procedure: The starting material is reacted with formaldehyde and a primary amine in the presence of the base. The reaction mixture is then heated to promote the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-.
Industrial Production Methods
In an industrial setting, the production of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroisoquinolines, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-.
4-(Aminomethyl)benzoic acid: Another compound with an aminomethyl group, used in different applications.
4-Aminopyridine: A compound with similar structural features, used in neurological research.
Uniqueness
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its tetrahydroisoquinoline core provides stability, while the aminomethyl group offers reactivity, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
(1-methyl-5,6,7,8-tetrahydroisoquinolin-4-yl)methanamine |
InChI |
InChI=1S/C11H16N2/c1-8-10-4-2-3-5-11(10)9(6-12)7-13-8/h7H,2-6,12H2,1H3 |
InChI Key |
UKGHPDCCFNODSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1CCCC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14063698.png)
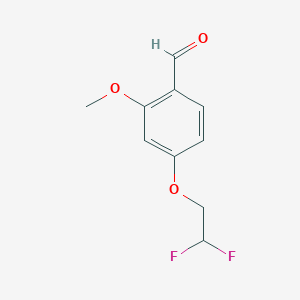
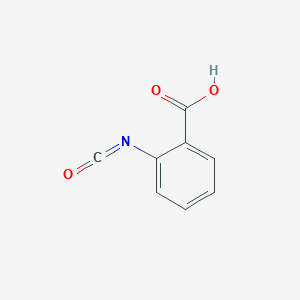


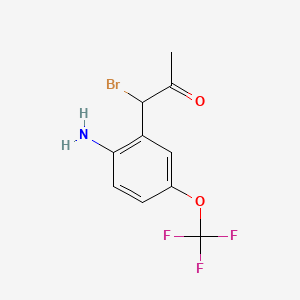
![N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14063726.png)

